molecular formula C14H14 B165481 2,2'-Dimethylbiphenyl CAS No. 605-39-0

2,2'-Dimethylbiphenyl

Cat. No. B165481
CAS RN: 605-39-0
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Description

2,2’-Dimethylbiphenyl, also referred to as o,o’-bitoluene, is a chemical compound with the molecular formula C14H14 . It has a molecular weight of 182.2610 .


Synthesis Analysis

The preparation of optically active 2,2’-dimethylbiphenyl has been reported using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethylbiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . It contains a total of 29 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2,2’-Dimethylbiphenyl .


Physical And Chemical Properties Analysis

2,2’-Dimethylbiphenyl has a boiling point of 531 K . The enthalpy of sublimation is 65.7 kJ/mol at 285 K . The enthalpy of fusion is 2.2799 kJ/mol at 293.091 K .

Scientific Research Applications

2,2’-Dimethylbiphenyl is a chemical compound with the formula C14H14 . It’s also referred to as o,o’-bitoluene . This compound has been used in experimental property measurements at the National Institute for Petroleum and Energy Research (NIPER) in Bartlesville, Oklahoma, in the 1980s and 1990s .

The preparation of optically active 2,2’-dimethylbiphenyl using optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine as a starting reagent has been reported . Its electronic absorption spectrum has also been reported .

  • Thermophysical and Thermochemical Data Analysis The National Institute of Standards and Technology (NIST) has compiled thermophysical and thermochemical data for 2,2’-Dimethylbiphenyl . This includes phase change data, gas phase ion energetics data, and mass spectrum data . These data are crucial for understanding the properties of the compound and can be used in various fields such as physical chemistry and chemical engineering .

  • Spectroscopy The electronic absorption spectrum of 2,2’-Dimethylbiphenyl has been reported . This information is valuable in the field of spectroscopy, which studies the interaction between matter and electromagnetic radiation. It can be used to identify or confirm the identity of a substance, determine the structure of a compound, or study the dynamics of chemical reactions .

  • Preparation of Optically Active Compounds 2,2’-Dimethylbiphenyl has been used in the preparation of optically active compounds . Specifically, optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine has been used as a starting reagent for the preparation of optically active 2,2’-dimethylbiphenyl . This application is relevant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules .

  • Thermophysical and Thermochemical Data Analysis The National Institute of Standards and Technology (NIST) has compiled thermophysical and thermochemical data for 2,2’-Dimethylbiphenyl . This includes phase change data, gas phase ion energetics data, and mass spectrum data . These data are crucial for understanding the properties of the compound and can be used in various fields such as physical chemistry and chemical engineering .

  • Spectroscopy The electronic absorption spectrum of 2,2’-Dimethylbiphenyl has been reported . This information is valuable in the field of spectroscopy, which studies the interaction between matter and electromagnetic radiation. It can be used to identify or confirm the identity of a substance, determine the structure of a compound, or study the dynamics of chemical reactions .

  • Preparation of Optically Active Compounds 2,2’-Dimethylbiphenyl has been used in the preparation of optically active compounds . Specifically, optically stable (+) or (-)-2,2’-dimethylbiphenyl-6,6’-diamine has been used as a starting reagent for the preparation of optically active 2,2’-dimethylbiphenyl . This application is relevant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules .

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . Never give anything by mouth to an unconscious person .

properties

IUPAC Name

1-methyl-2-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKWMASVFVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060540
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethylbiphenyl

CAS RN

605-39-0
Record name 2,2′-Dimethylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethylbiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dimethylbiphenyl
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Bromotoluene (87 mg, 0.51 mmol) reacted with 2-methylphenylboronic acid (88 mg, 0.65 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF solvent at room temperature to give the title compound (91 mg, 98%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.29-7.35 (m, 6H), 7.20 (d, 2H, J=6.3 Hz), 2.15 (s, 6H).). 13C{1H}-NMR (100 MHz, CDCl3): δ 141.56, 135.76, 129.77, 129.25, 127.12, 125.51, 19.81. GC/MS(EI): m/z 182 (M+).
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

This is an example of Pd/ligand 4-catalyzed aryl amination reaction for aryl amine synthesis. A reaction tube containing NaOtBu (120 mg, 1.25 mmol) was thoroughly evacuated and purged with argon. 5-Chloro-m-xylene (0.14 mL, 1.04 mmol), heptylmethylamine (0.21 mL, 1.25 mmol), a toluene solution of Pd(dba)2 (1.2 mL, 1.0 mg/mL, 2.1 μmol) and a toluene solution of ligand 4 (2.5 mL, 1.0 mg/mL, 6.2 ,μmol) and toluene (0.3 mL) were added to the reaction tube and the reaction was heated at 105° C. for 21.5 h. The reaction was taken up in ether (100 mL) and washed with H2O (30 mL) and brine (30 mL). The organic phase was dried over MgSO4, filtered and concentrated under vacuum. The crude product was purified by column chromatography on silica gel using hexanes/ethyl acetate as eluant to afford compound 2 (shown below in Table 1) as a yellowish oil (239 mg, 98%) after drying under vacuum. 1 H NMR (CDCl3): δ6.33 (br, 3H, ArH), 3.25 (t, J=7.6, 2H, —NCH2—), 2.89 (s, 3H, —N—CH3), 2.27 (s, 6H, Ar(CH3)2), 1.54 (br, 2H, —NCH2CH2—), 1.30 (br, 8H, —(CH2)4CH3), 0.89 (br t, J=6.6, 3 H, —CH3).
[Compound]
Name
aryl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
reactant
Reaction Step Four
Quantity
0.21 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ligand 4
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
98%

Synthesis routes and methods III

Procedure details

All of the following runs were made with 1 mmol NiBr2 and 24 mmol t-butylmagnesium chloride in THF at reflux for 16 hours. Protic ligands were converted to their magnesium salts by the addition of an equivalent amount of a Grignard reagent prior to addition of 2-chlorotoluene.
[Compound]
Name
NiBr2
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a suspension of magnesium turnings (12.15 grams, 0.5 mole) in THF (150 mL) was added 2-chlorotoluene (50.6 grams, 0.40 mole). The mixture was refluxed for 18 hours, cooled to ambient and added dropwise to a solution of 2-chlorotoluene (44.3 grams, 0.35 mole) and bis(triphenylphosphine)-nickel (II) dichloride (2.0 grams) in THF (250 mL). The reaction mixture warmed upon mixing and was heated to reflux for 4 hours after completion of the addition. The reaction mixture was cooled and quenched by the addition of toluene (400 mL) and a saturated ammonium chloride solution (200 mL). The layers were separated and the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL), and then stripped under nitrogen to give a thick oil. The oil was distilled under vacuum to give the product as a fraction boiling in the range of 85° to 90° C. at 1 mm Hg. The yield was 43.40 grams (68 percent of theory) of 2,2'-dimethyl-1,1'-biphenyls containing 93 percent of the 2,2'-isomer and 3.5 percent of other isomers.
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
2,2'-dimethyl-1,1'-biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a nitrogen purged three-neck 100 mL flask was added nickel(II) bromide (0.22 grams, 1 mmole), polyvinyl pyridine (0.63 grams of Reillex® 402 obtained from Reilly Tar and Chemical Company, Indianapolis, IN), triphenylphosphine (2.62 grams, 10 mmole), 2-chlorotoluene (2.53 grams 20 mmole) and tetrahydrofuran (20 mL). The mixture was stirred at room temperature for 5 minutes and then tertiary-butyl-magnesium chloride (12 mL of 2.0 Molar solution in THF, 24 mmole) was added dropwise over a 10 minute period. The reaction warmed upon addition and at the end of the addition was heated to reflux for 14 hours. The mixture was cooled to ambient and analyzed by conventional gas chromatographic methods. The results of the reaction are:
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethylbiphenyl
Reactant of Route 2
Reactant of Route 2
2,2'-Dimethylbiphenyl
Reactant of Route 3
Reactant of Route 3
2,2'-Dimethylbiphenyl
Reactant of Route 4
Reactant of Route 4
2,2'-Dimethylbiphenyl
Reactant of Route 5
Reactant of Route 5
2,2'-Dimethylbiphenyl
Reactant of Route 6
Reactant of Route 6
2,2'-Dimethylbiphenyl

Citations

For This Compound
978
Citations
C Ling, PM Lahti - Chemistry letters, 1993 - journal.csj.jp
Photolysis of 2,2′-dimethylbiphenyl-4,4′-diazide in a glassy matrix at 77 K gives first a mononitrene ESR peak (|D/hc| = 0.95 cm −1 ), followed by production of a lower field peak …
Number of citations: 14 www.journal.csj.jp
M Tichý, T Kraus, J Závada, I Cı́sařová… - Tetrahedron: Asymmetry, 1999 - Elsevier
The title (R)-diacid has been found to self-assemble as hydrogen-bonded cyclotetramers in solution as well as in the solid phase; in the crystal the tetramers are stacked into chiral …
Number of citations: 14 www.sciencedirect.com
LM Engelhardt, WP Leung, CL Raston… - Journal of the …, 1984 - pubs.rsc.org
Metallation of (2-CH2RC6H4)2, with excess Li(tmen)Bun(tmen =NNN′N′-tetramethylethylenediamine) yields the crystalline compounds [{Li(tmen)}2{(2-CHRC6H4)2}][R = H (7) or …
Number of citations: 23 pubs.rsc.org
DJ Liaw, BY Liaw - Journal of Polymer Science Part A: Polymer …, 1999 - Wiley Online Library
A novel polyaryloxydiphenylsilane was synthesized successfully by solution polycondensation of 2,2′‐dimethyl‐biphenyl‐4,4′‐diol with diphenyldichlorosilane and the catalyst …
Number of citations: 16 onlinelibrary.wiley.com
GA Abakumov, VK Cherkasov, VI Nevodchikov… - Russian chemical …, 1998 - Springer
The influence of the nature of the metal (metallofragment) on the spin density distribution in radical anions ando-semiquinone metal complexes (derivatives of sterically hindered 5,5′-di…
Number of citations: 7 link.springer.com
H Österholm, W Fiebig, HW Schmidt - Polymer, 1994 - Elsevier
We report on the synthesis and characterization of a series of semiflexible polyesters containing a non-coplanar biphenylene unit and a flexible alkylene spacer of variable length. The …
Number of citations: 5 www.sciencedirect.com
QJ Li, CL Yang, XQ Xie - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C32H26Cl4N4O4S2·2C3H7NO, the molecule of 3,3′-bis(2,4-dichlorophenoxyacetyl)-1,1′-(2,2′-dimethylbiphenyl-4,4′-diyl)dithiourea (BT) possesses a …
Number of citations: 1 scripts.iucr.org
M Tichý, P Holý, J Závada, I Cı́sařová, J Podlaha - Tetrahedron: Asymmetry, 2001 - Elsevier
Single-crystal X-ray diffraction revealed that the molecules of both the title compounds (S)-5 and (S)-6 are linked, via double hydrogen bonds, in infinite chains which follow the …
Number of citations: 3 www.sciencedirect.com
R Schmid, M Cereghetti, B Heiser… - Helvetica chimica …, 1988 - Wiley Online Library
The axially dissymmetric diphosphines (−)‐(R)‐ and (+)‐(S)‐(6‐6′‐dimethylbiphenyl‐2,2′‐diyl)bis(diphenyl‐phosphine) ((−)‐(R)‐10 and (+)‐(S)‐10; ‘BIPHEMP’) have been …
Number of citations: 290 onlinelibrary.wiley.com
Y Xie, T Wang, H Zeng - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
Two mixed‐ligand coordination polymers (CPs) based on a biphenyl‐based dicarboxylate ligand and 4,4′‐bipyridine or imidazole co‐ligand, namely, [Co(DMBDA)(bpy)] n (1) (H 2 …
Number of citations: 2 onlinelibrary.wiley.com

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